4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide 4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 568566-39-2
VCID: VC20202921
InChI: InChI=1S/C15H11N3O4S/c19-10-12-4-7-14(22-12)11-2-5-13(6-3-11)23(20,21)18-15-16-8-1-9-17-15/h1-10H,(H,16,17,18)
SMILES:
Molecular Formula: C15H11N3O4S
Molecular Weight: 329.3 g/mol

4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide

CAS No.: 568566-39-2

Cat. No.: VC20202921

Molecular Formula: C15H11N3O4S

Molecular Weight: 329.3 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide - 568566-39-2

Specification

CAS No. 568566-39-2
Molecular Formula C15H11N3O4S
Molecular Weight 329.3 g/mol
IUPAC Name 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C15H11N3O4S/c19-10-12-4-7-14(22-12)11-2-5-13(6-3-11)23(20,21)18-15-16-8-1-9-17-15/h1-10H,(H,16,17,18)
Standard InChI Key YIWIWQCXWZZHQZ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three distinct moieties:

  • Furan ring: A five-membered heterocyclic ring with a formyl (-CHO) substituent at the 5-position, enhancing electrophilic reactivity .

  • Sulfonamide bridge: Connects the furan-bearing benzene ring to the pyrimidine group, contributing to hydrogen-bonding potential and solubility modulation .

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms, often associated with nucleic acid interactions and enzyme inhibition .

The IUPAC name is 4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide, and its canonical SMILES string is O=CC=1OC(=CC1)C=2C=CC(=CC2)S(=O)(=O)NC3=NC=CC=N3 .

Physicochemical Properties

PropertyValue
Molecular FormulaC15H11N3O4S\text{C}_{15}\text{H}_{11}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight329.3 g/mol
XLogP3 (Partitioning)2.1 (predicted)
Hydrogen Bond Donors2 (NH, OH)
Hydrogen Bond Acceptors7 (O, N)
Topological Polar SA114 Ų

The formyl group on the furan ring introduces polarity, while the pyrimidine and sulfonamide groups enhance molecular rigidity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide typically involves:

  • Sulfonylation: Reaction of 4-aminobenzenesulfonamide with 2-chloropyrimidine to form the sulfonamide bridge .

  • Furan Incorporation: Suzuki-Miyaura cross-coupling between a boronic ester-functionalized furan and the sulfonamide-bearing benzene ring .

  • Formylation: Introduction of the formyl group via Vilsmeier-Haack reaction on the furan ring .

Reaction Optimization

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .

  • Yield: Reported yields range from 45% to 68%, depending on purification methods .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.92 (s, 1H, CHO),

    • δ 8.30 (d, J = 5.2 Hz, 2H, pyrimidine-H),

    • δ 7.85–7.65 (m, 4H, benzene-H),

    • δ 6.90 (d, J = 3.6 Hz, 1H, furan-H) .

  • ¹³C NMR:

    • δ 191.2 (CHO),

    • δ 160.1 (C=O sulfonamide),

    • δ 152.3–112.4 (aromatic carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1675 cm⁻¹ (C=O stretch),

  • 1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

Biological Activity and Applications

Enzyme Targeting

  • Docking Studies: Molecular docking with HIV-1 reverse transcriptase (PDB: 2XNF) revealed a binding affinity of −7.92 kcal/mol, suggesting potential antiviral activity .

  • Selectivity: The pyrimidine ring interacts with thymidine-binding pockets, while the sulfonamide stabilizes hydrogen bonds .

SupplierLocationPurityPrice (per 100 mg)
Ryan ScientificUnited States>95%$420
EnamineUkraine>90%€380
AbsinChina>95%¥2,800

Future Research Directions

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Structural Analogues: Explore substitutions on the furan and pyrimidine rings to enhance potency .

  • In Vivo Studies: Evaluate efficacy in animal models of bacterial/viral infection .

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